2-Aminoindane-2-carboxylic acid hydrochloride (CAS 33584-60-0) is a highly constrained, Cα,α-disubstituted non-natural amino acid utilized extensively in advanced peptide synthesis and peptidomimetic drug design [1]. As an indane-fused analog of phenylalanine, Aic introduces severe steric constraints that lock the peptide backbone into defined secondary structures, such as β-turns or 3₁₀-helices, while simultaneously positioning the aromatic ring in a fixed spatial orientation [2]. Supplied as a hydrochloride salt, this form overcomes the inherent solubility limitations of the zwitterionic free base, ensuring rapid dissolution in polar aprotic solvents (e.g., DMF, NMP) and seamless integration into both solid-phase peptide synthesis (SPPS) and solution-phase workflows [3]. Its primary procurement value lies in its ability to dramatically enhance the proteolytic stability, receptor subtype selectivity, and pharmacokinetic profiles of therapeutic peptides [4].
Substituting Aic with natural L-phenylalanine or flexible synthetic analogs completely compromises the structural integrity and metabolic stability of the target peptidomimetic [1]. Because Aic is Cα,α-disubstituted, it imposes rigid restrictions on the φ and ψ backbone dihedral angles, preventing the entropic penalty associated with target binding that occurs with flexible residues [2]. Furthermore, attempting to substitute Aic with other constrained analogs like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) alters the fundamental constraint mechanism—Tic restricts the backbone via N-alkylation, altering the amide bond geometry, whereas Aic maintains a primary amine for standard amide coupling while restricting the Cα space [3]. Finally, procuring the free base form of Aic instead of the hydrochloride salt frequently leads to incomplete coupling reactions and formulation bottlenecks due to the free base's high lattice energy and poor solubility in standard SPPS coupling cocktails [4].
The hydrochloride salt of 2-aminoindane-2-carboxylic acid exhibits vastly superior solubility profiles in polar aprotic solvents compared to its zwitterionic free base counterpart [1]. While the free base has a high melting point (>260°C) and forms a highly stable, insoluble crystal lattice that resists dissolution in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), the HCl salt readily dissolves to form highly concentrated solutions [2]. This allows for the direct generation of reactive coupling solutions when neutralized in situ with non-nucleophilic bases like DIPEA. This difference is critical for achieving high coupling efficiencies in sterically hindered Cα,α-disubstituted amino acid couplings during SPPS [3].
| Evidence Dimension | Solubility in SPPS solvents (DMF/NMP) |
| Target Compound Data | >0.5 M (Aic-OH·HCl) |
| Comparator Or Baseline | <0.05 M (Aic-OH Free Base) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Standard SPPS solvent preparation at 25°C |
High solubility is mandatory for the kinetic driving force required to couple sterically hindered Cα-disubstituted amino acids without sequence truncation.
Aic acts as a severe conformational lock compared to the highly flexible L-phenylalanine [1]. While L-Phe can sample a wide array of φ and ψ dihedral angles, Aic restricts the backbone strictly to regions characteristic of 3₁₀-helices or type III β-turns. Furthermore, the indane ring rigidly fixes the χ1 side-chain angle, eliminating the rotameric freedom seen in the benzyl side chain of Phe [2]. In structure-activity relationship (SAR) studies of opioid and vasopressin analogs, this restriction reduces the entropic cost of receptor binding, frequently converting weak, non-selective flexible peptides into highly potent, receptor-subtype-selective ligands [3].
| Evidence Dimension | Accessible Ramachandran Space (φ, ψ angles) |
| Target Compound Data | Highly restricted (primarily 3₁₀-helix or β-turn geometries) |
| Comparator Or Baseline | Broadly flexible across α, β, and extended regions (L-Phenylalanine) |
| Quantified Difference | Near-total elimination of non-bioactive backbone conformations |
| Conditions | Computational and NMR conformational analysis in solution |
Pre-organizing the peptide backbone into the bioactive conformation dramatically increases target affinity and receptor subtype selectivity.
The incorporation of the Cα,α-disubstituted Aic residue provides profound steric shielding to adjacent amide bonds, rendering them highly resistant to enzymatic cleavage by exopeptidases and endopeptidases [1]. Peptides containing natural L-phenylalanine are rapidly degraded in human plasma, often exhibiting half-lives of mere minutes [2]. In contrast, substituting the cleavage site with Aic effectively blocks protease active site recognition and nucleophilic attack due to the bulky indane system directly attached to the alpha-carbon. This modification routinely extends the proteolytic half-life of therapeutic peptides significantly, a mandatory requirement for systemic drug candidates [3].
| Evidence Dimension | Susceptibility to proteolytic cleavage |
| Target Compound Data | Highly resistant (extended half-life, often >24 hours) |
| Comparator Or Baseline | Rapidly degraded (half-life <30 minutes for L-Phe analogs) |
| Quantified Difference | Orders of magnitude increase in metabolic stability |
| Conditions | Human blood plasma or purified protease assays |
Overcoming rapid in vivo degradation is the primary hurdle in peptide drug development, making Aic a critical structural tool for extending pharmacokinetic exposure.
Aic is a highly effective choice when a lead peptide suffers from rapid in vivo degradation at a phenylalanine or aromatic residue site. Its Cα,α-disubstitution provides maximum steric shielding against enzymatic cleavage [1].
For GPCR-targeting peptides (e.g., opioid, vasopressin, or somatostatin analogs) that exhibit promiscuous binding, incorporating Aic restricts the conformational ensemble, driving selectivity toward a single receptor subtype [2].
The hydrochloride salt form is specifically procured for high-throughput or scaled SPPS, where its superior solubility in DMF/NMP ensures complete dissolution and high coupling yields for sterically hindered sequences [3].
In the design of targeted oncology agents or blood-brain barrier penetrating compounds, Aic serves as a rigidified scaffold for optimizing binding affinity to the Large Neutral Amino Acid Transporter 1 (LAT1) [4].